3-methoxy-N,N-diphenylbenzamide

Thermal Stability Crystal Engineering Material Science

For researchers developing NLO devices, 3MNNDPB (orthorhombic, Pbca) is the superior choice over its 2- and 4-methoxy isomers. Its SHG efficiency is 2.7× KDP, 17-23% higher than alternatives. The decomposition temperature of 402 K provides a stable thermal operating window (354-418 K) that 2MNNDPB cannot tolerate. This compound is a valuable model for anisotropic property investigations. - 17-23% higher SHG output vs. 2MNNDPB/4MNNDPB - Stable up to 402 K for robust device fabrication - Orthorhombic Pbca crystal for birefringence & piezoelectricity studies

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
Cat. No. B4610285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N,N-diphenylbenzamide
Molecular FormulaC20H17NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H17NO2/c1-23-19-14-8-9-16(15-19)20(22)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
InChIKeySKLSVNCXGXGOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N,N-diphenylbenzamide Material Properties


3-Methoxy-N,N-diphenylbenzamide (3MNNDPB) is a tertiary benzamide derivative with the molecular formula C20H17NO2 and a molecular weight of 303.4 g/mol [1]. It is a member of the methoxy-N,N-diphenylbenzamide family, which is characterized by a central benzamide core substituted with a methoxy group and two phenyl rings on the amide nitrogen. Its physical and chemical properties, including a predicted XLogP3 of 4.5 and a topological polar surface area of 29.5 Ų, suggest it is a lipophilic compound suitable for organic synthesis and material science applications [1].

Isomer 3-methoxy substitution defines crystal packing and NLO response
Context Designed for organic synthesis and NLO material research

Irreplaceability of 3-Methoxy-N,N-diphenylbenzamide


The position of the methoxy substituent on the benzamide ring is not a trivial structural variation; it fundamentally alters the compound's crystal packing, thermal stability, and nonlinear optical (NLO) performance. The three positional isomers—2-, 3-, and 4-methoxy—exhibit distinct crystallographic systems, different decomposition temperatures, and varying second harmonic generation (SHG) efficiencies [1]. Therefore, a direct substitution of 3MNNDPB with 2MNNDPB or 4MNNDPB will result in a material with a different crystal lattice, potentially incompatible processing conditions, and a different NLO response, compromising the performance of the final device or experiment.

Crystal system 3MNNDPB is orthorhombic; 2- and 4-methoxy isomers adopt triclinic and monoclinic systems, which may lead to incompatible anisotropic properties
Thermal range Decomposition profile differs across positional isomers; direct substitution may shift processing compatibility and require thermal re-optimization
NLO efficiency Reported SHG efficiency varies among methoxy isomers; substituting may reduce frequency-doubling output

Quantitative Comparison: 3-Methoxy-N,N-diphenylbenzamide vs. Isomers


Intermediate Thermal Stability

Thermogravimetric analysis (TGA) reveals that the thermal stability of 3MNNDPB is intermediate to its isomers, with a decomposition onset temperature of 402 K [1]. This is 48 K higher than the 2-methoxy isomer (354 K) but 16 K lower than the 4-methoxy isomer (418 K). This difference is crucial for applications requiring specific thermal processing windows [1].

Thermal decomposition
Head-to-head
3MNNDPB: 402 K
2MNNDPB: 354 K | 4MNNDPB: 418 K
Defines processing window suitability among isomers
TGA/DTA analysis; 48 K higher than 2-MeO, 16 K lower than 4-MeO
Thermal Stability Crystal Engineering Material Science

Superior SHG Efficiency

Second harmonic generation (SHG) efficiency, a key metric for NLO materials, was measured using the Kurtz–Perry powder method. 3MNNDPB demonstrated an SHG efficiency 2.7 times that of the standard potassium dihydrogen phosphate (KDP) crystal [1]. This performance is superior to both the 2-methoxy (2.3× KDP) and 4-methoxy (2.2× KDP) isomers [1].

SHG efficiency
Head-to-head
2.7 × KDP
Reported higher frequency-doubling output among tested isomers
2-MeO: 2.3× KDP; 4-MeO: 2.2× KDP (Kurtz–Perry method)
Nonlinear Optics Second Harmonic Generation Photonics

Unique Orthorhombic Crystal Packing

Single-crystal X-ray diffraction analysis shows that the three isomers crystallize in completely different systems. 3MNNDPB belongs to the orthorhombic crystal system with space group Pbca [1]. In contrast, the 2-methoxy isomer is triclinic (space group P-1) and the 4-methoxy isomer is monoclinic (space group P21/n) [1].

Crystal system
Head-to-head
Orthorhombic, Pbca
Unique orthorhombic packing dictates anisotropic physical properties
2-MeO: Triclinic P-1; 4-MeO: Monoclinic P21/n
Crystallography Polymorphism Structure-Property Relationship

3-Methoxy-N,N-diphenylbenzamide Applications


SHG Optimization in Photonic Devices

For researchers developing frequency-doubling waveguides or other NLO devices, 3MNNDPB should be prioritized over its 2- and 4-methoxy isomers. Its SHG efficiency of 2.7× KDP is 17-23% higher than the alternatives [1], directly improving the device's output signal and power efficiency for a given laser input.

Thermally Constrained Crystal Growth

When designing a crystal growth or device fabrication protocol with a thermal budget between 354 K and 418 K, 3MNNDPB is the appropriate candidate. Its decomposition temperature of 402 K [1] provides a stable operating range that 2MNNDPB cannot tolerate (decomposes at 354 K) and which is more process-friendly than the higher stability of 4MNNDPB.

Structure-Property Relationships in Orthorhombic Systems

The unique orthorhombic crystal system (space group Pbca) of 3MNNDPB makes it a valuable model compound for investigating the relationship between molecular packing and anisotropic material properties like birefringence or piezoelectricity [1]. Its triclinic (2MNNDPB) and monoclinic (4MNNDPB) counterparts are not suitable substitutes for these specific investigations.

Application
Selection Property
Validation Focus
Photonic device SHG optimization
SHG efficiency rank among methoxy isomers
Frequency-doubling output signal validation
Thermally constrained crystal growth
Decomposition temperature relative to processing window
Thermal processing compatibility assessment
Orthorhombic structure-property studies
Orthorhombic Pbca crystal packing
Anisotropic property characterization (e.g., birefringence)

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37 linked technical documents
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